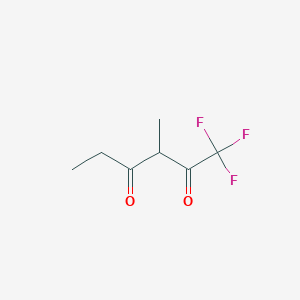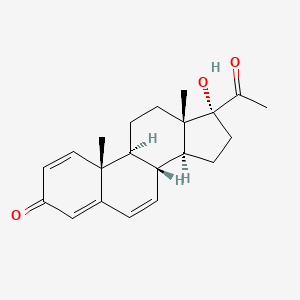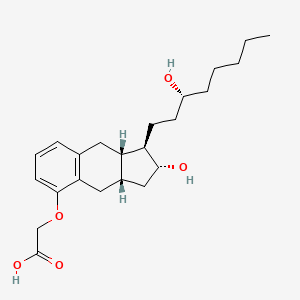
(3R)-Treprostinil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-Treprostinil is a synthetic analogue of prostacyclin, a naturally occurring molecule in the body that plays a crucial role in vasodilation and inhibition of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms associated with the condition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Treprostinil involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core prostacyclin structure, followed by the introduction of the (3R)-hydroxy group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-Treprostinil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a ketone or aldehyde.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation often uses reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can revert these to alcohols.
Applications De Recherche Scientifique
(3R)-Treprostinil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study prostacyclin analogues and their chemical properties.
Biology: Research focuses on its role in cellular signaling pathways and its effects on various cell types.
Medicine: Extensive studies are conducted on its efficacy and safety in treating PAH and other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
(3R)-Treprostinil exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation, which are beneficial in treating PAH.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoprostenol: Another prostacyclin analogue used in PAH treatment.
Iloprost: A synthetic analogue with similar vasodilatory properties.
Selexipag: A non-prostanoid prostacyclin receptor agonist.
Uniqueness
(3R)-Treprostinil is unique due to its specific stereochemistry, which enhances its stability and efficacy compared to other prostacyclin analogues. Its longer half-life allows for more convenient dosing regimens, making it a preferred choice in clinical settings.
Propriétés
Formule moléculaire |
C23H34O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m0/s1 |
Clé InChI |
PAJMKGZZBBTTOY-KWLWEVDOSA-N |
SMILES isomérique |
CCCCC[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
SMILES canonique |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


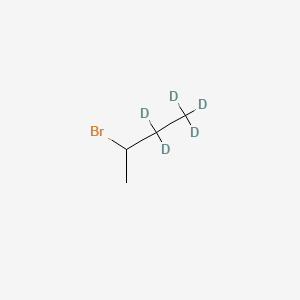
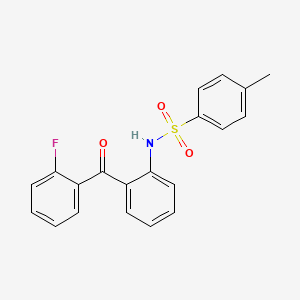

![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

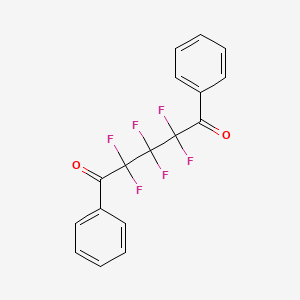
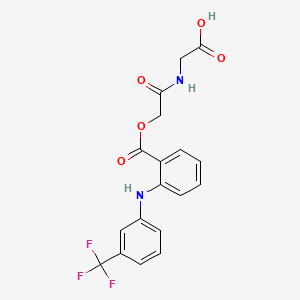

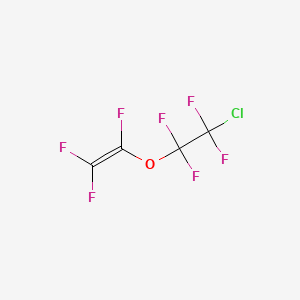

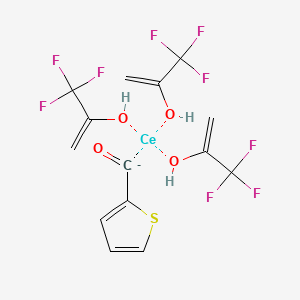
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
